1-[(2-Fluorophenyl)methyl]benzimidazole
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Overview
Description
“1-[(2-Fluorophenyl)methyl]benzimidazole”, also known as FBMI, is a chemical compound comprising a benzimidazole ring and a fluorophenyl-substituent. Benzimidazole is a heterocyclic aromatic organic compound, which may be viewed as fused rings of the aromatic compounds benzene and imidazole .
Synthesis Analysis
Benzimidazole is produced by condensation of o-phenylenediamine with formic acid . A series of 3,4,5-trimethoxybenzylbenzimidazole derivatives were developed, among which a compound similar to FBMI emerged as a potent inhibitor of Helicobacter pylori growth and pathogenesis of host cells .
Molecular Structure Analysis
The molecular weight of FBMI is 226.25g/mol. The structure of benzimidazole derivatives is crucial for their biological activity. Substitution at the N1, C2, C5, and C6 positions of the benzimidazole scaffold greatly influences the anti-inflammatory activity .
Chemical Reactions Analysis
Benzimidazole is a base and can be deprotonated with stronger bases . An acid-catalyzed reaction mechanism was suggested based on the identification of intermediate arylamides .
Scientific Research Applications
Antimicrobial Activity
Benzimidazole derivatives exhibit significant antibacterial and antifungal effects. Researchers have synthesized various compounds with benzimidazole scaffolds, some of which demonstrate potent activity against microorganisms such as Escherichia coli, Bacillus subtilis, Candida albicans, and Aspergillus niger . These compounds could serve as promising candidates for combating infectious diseases.
Androgen Receptor Modulators (SARMs)
In the realm of androgen receptor modulation, researchers have synthesized 2-(2,2,2)-trifluoroethyl benzimidazole derivatives. Notably, one compound, 2-(5,6-dichloro-1H-benzimidazol-2-yl)-1,1,1-trifluoro-penta-3,4-dien-2-ol, exhibited both good muscle agonism and prostate inhibition, making it a potential candidate for selective androgen receptor modulation .
Metal Chelation
Benzimidazole derivatives can act as metal chelators, binding to metal ions. This property has implications in metal overload disorders and as potential therapeutic agents in metal-related diseases.
Mechanism of Action
Target of Action
For instance, they have been reported to exhibit antimicrobial, anticancer, antiviral, antiparasitic, antihypertensive, and anti-inflammatory activities . Some benzimidazole derivatives have also been found to act as potent urease inhibitors .
Mode of Action
For instance, some benzimidazole derivatives have been found to inhibit the activity of enzymes such as urease . The interaction of these compounds with their targets often leads to changes in the target’s function, which can result in the observed biological effects.
Biochemical Pathways
For instance, benzimidazole derivatives that act as urease inhibitors would affect the urea cycle .
Result of Action
For instance, benzimidazole derivatives that act as urease inhibitors can prevent the breakdown of urea, thereby affecting nitrogen metabolism .
Safety and Hazards
Future Directions
Benzimidazole derivatives are among the most frequently used ring systems for small molecule drugs listed by the United States Food and Drug Administration . The research and development of imidazole- and benzimidazole-containing drugs is an increasingly active and attractive topic of medicinal chemistry . Several promising therapeutic candidates are undergoing human trials, and some of these are going to be approved for clinical use .
properties
IUPAC Name |
1-[(2-fluorophenyl)methyl]benzimidazole |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11FN2/c15-12-6-2-1-5-11(12)9-17-10-16-13-7-3-4-8-14(13)17/h1-8,10H,9H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GVPLWEQRXICZLW-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CN2C=NC3=CC=CC=C32)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11FN2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.25 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-[(2-Fluorophenyl)methyl]benzimidazole |
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